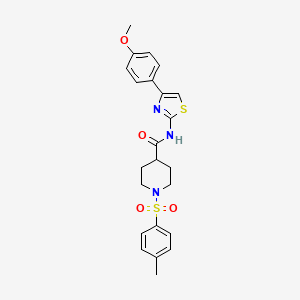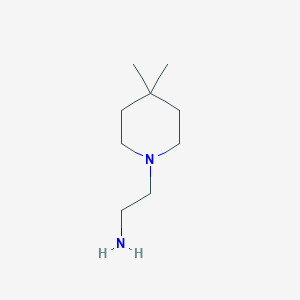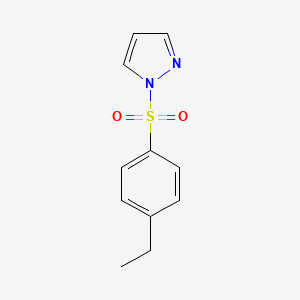
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a chemical compound that has been studied for its potential pharmacological activities . It is related to a class of compounds known as thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-amino-3-thioxopropanamides with α-bromoketones, affording substituted thiazol-2-yl-acetamides . Another study reported the synthesis of similar compounds via Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of 3-amino-3-thioxopropanamides with α-bromoketones . Further studies are needed to fully understand the chemical reactions specific to “this compound”.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Thiazole derivatives have been synthesized and shown to exhibit antimicrobial and antifungal activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives displayed weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity, particularly against Candida albicans (Alhameed et al., 2019). These findings suggest that N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide could potentially be explored for its antimicrobial properties, given the structural similarities.
Cancer Research
Compounds with the thiazole moiety have been explored for their cytotoxic activity against cancer cells. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a potential area of research for related compounds in oncology (Hassan et al., 2014).
Anti-Inflammatory Agents
Research has also been conducted on thiazole derivatives as potential anti-inflammatory agents. A study synthesized a series of aminothiazoles and evaluated them for anti-inflammatory activities, demonstrating the potential of thiazole compounds in developing new anti-inflammatory drugs (Thabet et al., 2011).
Corrosion Inhibition
Thiazole derivatives have been investigated for their role in corrosion inhibition. For example, certain thiazole compounds showed promise as inhibitors for the corrosion of mild steel in acidic solutions, indicating an industrial application for these chemicals in protecting metals against corrosion (Khaled & Amin, 2009).
Wirkmechanismus
The mechanism of action of related compounds involves their interaction with various biological targets. For instance, one study found that certain thiazole derivatives displayed good docking score within the binding pocket of selected proteins, suggesting potential as lead compounds for rational drug designing . Another study reported that a related compound, ML277, is a potent activator of KCNQ1 channels .
Zukünftige Richtungen
The future directions for research on “N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” and related compounds could involve further exploration of their pharmacological activities, as well as detailed studies on their synthesis, molecular structure, and mechanism of action . These compounds could potentially be used as lead compounds for rational drug designing .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-3-9-20(10-4-16)32(28,29)26-13-11-18(12-14-26)22(27)25-23-24-21(15-31-23)17-5-7-19(30-2)8-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWHNLEKGGIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)

![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)

![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)



![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)

![11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2737536.png)
![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2737539.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)